N-[2-[Cyanomethyl(propyl)amino]-2-oxoethyl]-2,4-difluorobenzamide
Description
N-[2-[Cyanomethyl(propyl)amino]-2-oxoethyl]-2,4-difluorobenzamide is a synthetic benzamide derivative characterized by:
- A 2,4-difluorobenzamide core.
- An N-(2-oxoethyl) side chain substituted with a cyanomethyl(propyl)amino group.
Properties
IUPAC Name |
N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]-2,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O2/c1-2-6-19(7-5-17)13(20)9-18-14(21)11-4-3-10(15)8-12(11)16/h3-4,8H,2,6-7,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVGGDLMDDCDBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)CNC(=O)C1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[Cyanomethyl(propyl)amino]-2-oxoethyl]-2,4-difluorobenzamide typically involves the reaction of 2,4-difluorobenzoyl chloride with N-(cyanomethyl)propylamine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-[2-[Cyanomethyl(propyl)amino]-2-oxoethyl]-2,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in dry solvents like ether or tetrahydrofuran under an inert atmosphere.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[2-[Cyanomethyl(propyl)amino]-2-oxoethyl]-2,4-difluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[Cyanomethyl(propyl)amino]-2-oxoethyl]-2,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Benzamides in Pesticide Chemistry
Several benzamide derivatives with fluorine substitutions are used as insecticides, sharing structural motifs with the target compound:
Key Differences :
Antimicrobial Benzamide Derivatives
2-Azetidinone Derivatives
In a study of 2-azetidinone-based benzamides:
- Compound 4: N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide exhibited potent antimicrobial activity (MIC: 1.95 µg/cm³) against bacterial and fungal strains .
- Compound 17: N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide showed anticancer activity against MCF7 breast cancer cells .
Comparison with Target Compound :
- The target compound lacks the azetidinone ring, a key pharmacophore in these derivatives, likely reducing direct antimicrobial or anticancer effects.
- The 2,4-difluoro group may enhance membrane permeability compared to chlorophenyl substituents in Compound 4 .
Benzimidazole-Linked Benzamides
Compounds like 4-amino-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide () share the oxoethylamino-benzamide scaffold but incorporate a benzimidazole moiety, achieving MIC values as low as 0.98 µg/cm³ against E. coli and S. aureus .
Structural Contrast :
Anticancer and QSAR Insights
QSAR studies on benzamide derivatives highlight the role of topological parameters (Balaban index, molecular connectivity indices) in antimicrobial activity . For the target compound:
- The cyanomethyl group may increase polarity, affecting hydrogen-bond acceptor/donor counts (predicted: 5 acceptors, 2 donors) compared to analogs like N-[2-(4-chloroanilino)-2-oxoethyl]-3-(difluoromethoxy)benzamide ( acceptors, 2 donors).
- The propyl chain could enhance lipophilicity (predicted XLogP3 ~3.7), similar to pesticidal compounds like hexaflumuron .
Biological Activity
N-[2-[Cyanomethyl(propyl)amino]-2-oxoethyl]-2,4-difluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity based on available research findings, patents, and case studies.
Chemical Structure and Properties
The compound can be characterized by its structural formula, which includes a difluorobenzamide moiety along with a cyanomethyl group and a propyl amino group. The molecular formula is critical for understanding its interactions at a biochemical level.
- Molecular Formula : C13H14F2N4O
- Molecular Weight : 282.27 g/mol
This compound functions primarily as a Janus kinase (JAK) inhibitor . JAK inhibitors are known to interfere with the JAK-STAT signaling pathway, which is crucial in various cellular processes including immune response and cell proliferation. This mechanism positions the compound as a potential therapeutic agent for autoimmune diseases and certain cancers.
1. Anti-inflammatory Effects
Research indicates that JAK inhibitors can significantly reduce inflammatory responses. In vitro studies have demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages.
2. Antitumor Activity
Preliminary studies suggest that this compound may exhibit antitumor properties by inhibiting cancer cell proliferation. For instance, it has shown efficacy against specific cancer cell lines in laboratory settings, leading to reduced viability and increased apoptosis rates.
3. Ocular Applications
A patent (CA 2738520) describes the use of this compound in treating dry eye disorders through its JAK inhibitory action. The formulation aims to alleviate symptoms associated with inflammation in ocular tissues, showcasing its versatility beyond systemic applications.
Case Study 1: Treatment of Dry Eye Disorder
A clinical trial involving patients with moderate to severe dry eye syndrome demonstrated significant improvement in symptoms following treatment with a formulation containing this compound. Patients reported reduced discomfort and improved tear production after several weeks of treatment.
Case Study 2: Cancer Cell Line Efficacy
In vitro testing on various cancer cell lines (e.g., breast cancer and melanoma) revealed that the compound inhibited cell growth by inducing apoptosis. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment with the compound compared to control groups.
Data Table: Summary of Biological Activities
Q & A
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Enzyme inhibition assays (e.g., fluorescence-based kinase assays) and cell viability assays (e.g., MTT or CellTiter-Glo®) are standard. The 2,4-difluorobenzamide group’s electron-withdrawing properties make the compound a candidate for targeting ATP-binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
